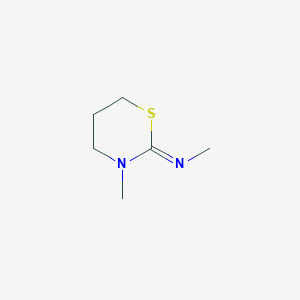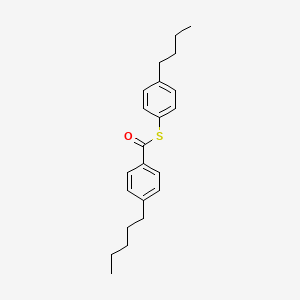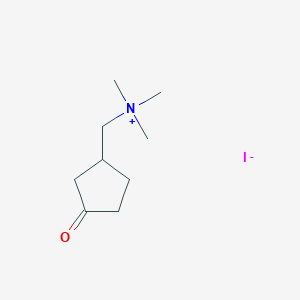![molecular formula C12H15N3O4 B14593493 Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate CAS No. 61149-49-3](/img/structure/B14593493.png)
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hydrazinylidene moiety, which is further substituted with a 4-methyl-3-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 4-methyl-3-nitrophenylhydrazine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazinylidene moiety can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.
Reduction: Sodium borohydride, methanol solvent.
Substitution: Ammonia, ethanol solvent.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of azides or other nitrogen-containing compounds.
Substitution: Formation of amides or esters.
科学的研究の応用
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the modulation of biochemical pathways. Additionally, it can interact with cellular receptors and alter signal transduction processes, resulting in various biological effects.
類似化合物との比較
Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar structure but lacks the hydrazinylidene moiety.
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate: Similar structure but contains a fluoro group instead of a methyl group.
Ethyl 2-methyl-3-(2-nitrophenyl)propanoate: Similar structure but with different substitution patterns on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinylidene moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
61149-49-3 |
|---|---|
分子式 |
C12H15N3O4 |
分子量 |
265.26 g/mol |
IUPAC名 |
ethyl 2-[(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C12H15N3O4/c1-4-19-12(16)9(3)13-14-10-6-5-8(2)11(7-10)15(17)18/h5-7,14H,4H2,1-3H3 |
InChIキー |
QMBWFWBWVSUODM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)C)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
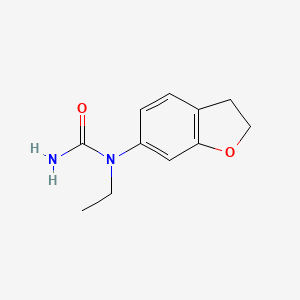
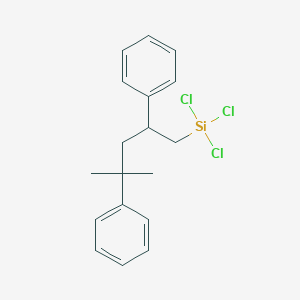
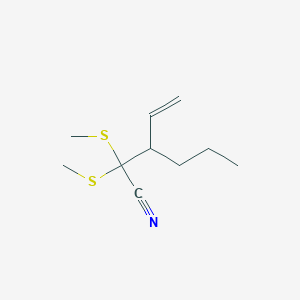

![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
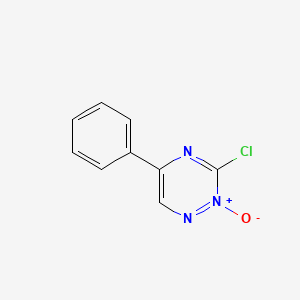
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
